molecular formula C16H16N4O2S B2804778 Methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate CAS No. 852372-92-0

Methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate

Cat. No. B2804778
CAS RN: 852372-92-0
M. Wt: 328.39
InChI Key: RYPQEOILMYLICS-UHFFFAOYSA-N
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Description

Triazolo-pyridazine compounds are a class of heterocyclic compounds that contain a triazole ring fused with a pyridazine ring . They are known for their wide range of biological activities and are used in the development of various pharmaceuticals .


Synthesis Analysis

The synthesis of similar compounds often involves aromatic nucleophilic substitution reactions . For example, triazolo-quinoxaline derivatives can be synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl triazolo-quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of these compounds typically includes a five-membered triazole ring fused with a six-membered pyridazine ring . The presence of multiple nitrogen atoms in the rings allows these compounds to form specific interactions with different target receptors .


Chemical Reactions Analysis

The chemical reactions involving these compounds often involve the formation or breaking of bonds in the triazole or pyridazine rings . The specific reactions would depend on the substituents attached to these rings .

Scientific Research Applications

Anticancer Applications

Triazolothiadiazine and its derivatives have shown promising anticancer activities . They can be used in the design and development of new target-oriented drugs for the treatment of various types of cancer .

Antimicrobial Applications

These compounds have demonstrated significant antimicrobial properties . They can inhibit the growth of various types of bacteria and fungi, making them potential candidates for the development of new antimicrobial drugs .

Analgesic and Anti-inflammatory Applications

Triazolothiadiazine and its derivatives can be used as analgesic and anti-inflammatory agents . They can help in the management of pain and inflammation in various medical conditions .

Antioxidant Applications

These compounds have shown antioxidant activities . They can neutralize harmful free radicals in the body, potentially reducing the risk of various health conditions, including heart disease and cancer .

Antiviral Applications

Triazolothiadiazine and its derivatives have demonstrated antiviral properties . They can inhibit the replication of various types of viruses, making them potential candidates for the development of new antiviral drugs .

Enzyme Inhibitor Applications

These compounds can act as enzyme inhibitors . They can inhibit the activity of various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This makes them potential candidates for the treatment of various diseases related to these enzymes .

Antitubercular Applications

Triazolothiadiazine and its derivatives have shown antitubercular activities . They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis .

Other Therapeutic Applications

In addition to the above, triazole compounds have shown a wide range of other therapeutic activities, including antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antimigraine effects .

Safety and Hazards

The safety and hazards associated with these compounds would depend on their specific structure and properties. Some compounds in this class have been found to exhibit cytotoxicity .

Future Directions

Future research in this area could involve the synthesis of new derivatives of these compounds and the exploration of their potential biological activities . This could lead to the development of new pharmaceuticals with improved efficacy and safety profiles .

properties

IUPAC Name

methyl 2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-3-12(16(21)22-2)23-14-10-9-13-17-18-15(20(13)19-14)11-7-5-4-6-8-11/h4-10,12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYPQEOILMYLICS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)SC1=NN2C(=NN=C2C3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate

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